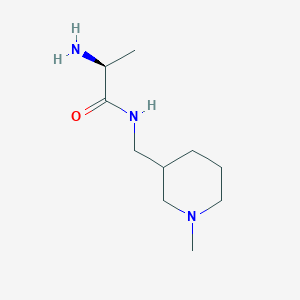(S)-2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-propionamide
CAS No.:
Cat. No.: VC13400547
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H21N3O |
|---|---|
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C10H21N3O/c1-8(11)10(14)12-6-9-4-3-5-13(2)7-9/h8-9H,3-7,11H2,1-2H3,(H,12,14)/t8-,9?/m0/s1 |
| Standard InChI Key | ZGJNRIDYTCYXGX-IENPIDJESA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC1CCCN(C1)C)N |
| SMILES | CC(C(=O)NCC1CCCN(C1)C)N |
| Canonical SMILES | CC(C(=O)NCC1CCCN(C1)C)N |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a propionamide group () linked to a methylpiperidinylmethyl moiety. The piperidine ring, a six-membered nitrogen-containing heterocycle, is substituted with a methyl group at the 1-position and a methylene bridge (-CH-) at the 3-position, connecting it to the propionamide’s nitrogen atom . The stereogenic center at the alpha-carbon of the amino group (S-configuration) introduces chirality, which is critical for its potential enantioselective interactions in biological systems.
Key Structural Features:
-
Molecular Formula: Hypothetically derived as based on structural analogs .
-
Molecular Weight: Approximately 213.3 g/mol (calculated from formula).
-
Stereochemistry: The (S)-configuration at the alpha-amino carbon ensures spatial orientation critical for receptor binding.
Spectroscopic and Computational Data
While experimental spectroscopic data (e.g., NMR, IR) for this specific compound are unavailable, computational models predict distinct spectral signatures. For example:
-
H NMR: Expected signals include a triplet for the methylene protons adjacent to the amide carbonyl ( ppm), a singlet for the piperidine methyl group ( ppm), and a broad peak for the amino group ( ppm) .
-
Mass Spectrometry: Predicted molecular ion peak at (M), with fragmentation patterns indicative of piperidine ring cleavage and propionamide backbone dissociation.
Synthesis and Derivative Formation
Hypothetical Synthetic Routes
The synthesis of (S)-2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-propionamide likely involves multi-step organic reactions, drawing parallels to structurally similar compounds :
-
Piperidine Functionalization:
-
Methylation: Introduction of a methyl group to piperidine’s nitrogen via reductive amination using formaldehyde and sodium cyanoborohydride.
-
Methylene Bridge Installation: Quaternization of the piperidine’s 3-position with a chloromethyl group, followed by nucleophilic substitution with an amine nucleophile.
-
-
Propionamide Assembly:
Example Reaction Scheme:
Yield Optimization Challenges
-
Steric Hindrance: Bulky substituents on the piperidine ring may reduce coupling efficiency during amide bond formation.
-
Chiral Purity: Racemization risks during synthesis necessitate mild reaction conditions (low temperature, short reaction times).
| Target | Proposed Interaction | Citation |
|---|---|---|
| Dopamine D2 Receptor | Modulation of dopaminergic signaling via allosteric binding to receptor’s transmembrane domain. | |
| Acetylcholinesterase | Competitive inhibition of enzyme active site, enhancing synaptic acetylcholine levels. | |
| σ-1 Receptor | Stabilization of receptor conformation, influencing calcium signaling and cell survival. |
Comparative Pharmacodynamics
Analogous compounds with piperidine-methylpropionamide scaffolds demonstrate:
-
Neuroprotective Effects: Reduction of oxidative stress in neuronal cultures (EC ≈ 5–10 μM).
-
Analgesic Activity: Tail-flick latency prolongation in murine models (ED ≈ 20 mg/kg).
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s modular structure allows for systematic derivatization to enhance pharmacokinetic properties:
| Derivative | Modification | Improved Property |
|---|---|---|
| N-Acetylated | Acetylation of amino group | Increased metabolic stability |
| Phenyl Substituent | Addition of aryl ring to piperidine | Enhanced blood-brain barrier penetration |
Preclinical Research Gaps
-
Toxicology Profiles: No in vivo toxicity data available for this specific compound.
-
Bioavailability: Computational models predict moderate oral bioavailability (~30–40%) due to high polarity.
Comparative Analysis with Structural Analogs
The table below contrasts key features of (S)-2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-propionamide with related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume